molecular formula C17H14ClN3O B6290133 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine CAS No. 186885-94-9

4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine

Cat. No. B6290133
CAS RN: 186885-94-9
M. Wt: 311.8 g/mol
InChI Key: CBQKEMLTVCLJGH-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine (hereafter referred to as 4-CPPMPA) is a pyrimidine-based compound that has been studied for its potential applications in a variety of scientific and medical research. 4-CPPMPA has a wide range of properties, including its ability to act as an inhibitor of enzymes, a ligand for receptors, and a modulator of signal transduction pathways. It has been studied for its potential to be used in a variety of laboratory experiments, such as in the study of enzyme kinetics, drug discovery, and drug development.

Scientific Research Applications

Synthesis and Chemical Reactivity

Research has shown that 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine can serve as a building block for constructing nitrogen heterocyclic compounds. It is used in synthesizing a variety of bifunctional nucleophiles such as hydrazines, guanidines, and ethylenediamine, leading to the production of pyrazoles, pyrimidines, and diazepines (Farouk et al., 2021).

Pharmacological Screening

A series of 4,6-substituted di-(phenyl) pyrimidin-2-amines, including the compound , were synthesized and screened for anti-inflammatory activity. Two related compounds demonstrated significant reduction in oedema volume, indicating potential anti-inflammatory properties (Kumar et al., 2017).

Antimicrobial Evaluation

Compounds similar to this compound have shown excellent antibacterial activity against various pathogens, including V. cholerae and S. aureus. These findings suggest potential applications in developing antimicrobial agents (Thanusu et al., 2010).

Corrosion Inhibition

Studies have found that derivatives of pyrimidine, including similar compounds to this compound, exhibit excellent corrosion mitigation properties. This suggests potential applications in protecting materials like oil well/tubing steel (Sarkar et al., 2020).

properties

IUPAC Name

4-(4-chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O/c1-22-14-8-4-12(5-9-14)16-10-15(20-17(19)21-16)11-2-6-13(18)7-3-11/h2-10H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQKEMLTVCLJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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